Hydantoin, 3-allyl-2-thioxo-
Overview
Description
Hydantoin, 3-allyl-2-thioxo- is a sulfur-containing analog of hydantoin, a five-membered cyclic ureide This compound has garnered significant interest due to its diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydantoin, 3-allyl-2-thioxo- can be synthesized from various α-amino acids through a reaction with allyl isothiocyanate. The reaction typically involves a two-step process where the structure of the starting α-amino acid determines the substitution pattern on the thiohydantoin . The residual group of the α-amino acid becomes the substituent at the C5-position, while N-monosubstituted amino acids give rise to a substituent in the N1-position. The reaction conditions generally depend on the nature of the amino acid itself .
Industrial Production Methods
Industrial production methods for hydantoin derivatives often involve mechanochemistry and the use of poly(ethylene) glycols. These methods are effective for preparing 3,5-disubstituted hydantoins from α-amino methyl esters using either 1,10-carbonyldiimidazole or alkyl isocyanates . The preparation of antimicrobial additives, such as 3-allyl-5,50-dimethyl hydantoin, is performed by grinding .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-allyl-2-thioxo- undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioxo group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of hydantoin, 3-allyl-2-thioxo- include allyl isothiocyanate for synthesis and various oxidizing or reducing agents for further modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with allyl isothiocyanate yields 3-allyl-2-thiohydantoins with different substitution patterns based on the starting α-amino acid .
Scientific Research Applications
Hydantoin, 3-allyl-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer agent targeting the EGFR inhibitory pathway.
Industry: Utilized in the production of antimicrobial additives for polymer textiles and medical applications.
Mechanism of Action
The mechanism of action of hydantoin, 3-allyl-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR pathway, which is crucial for cell proliferation and survival . The compound’s structure allows it to bind effectively to the EGFR, leading to its inhibitory effects .
Comparison with Similar Compounds
Hydantoin, 3-allyl-2-thioxo- is unique compared to other similar compounds due to its specific substitution pattern and the presence of the thioxo group. Similar compounds include:
2-thiohydantoins: These are sulfur analogs of hydantoin with diverse pharmacological activities.
3,5-disubstituted hydantoins: These compounds have various substitutions at the 3 and 5 positions, leading to different biological activities.
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2H,1,3-4H2,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUYSPTYWQXNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173922 | |
Record name | Hydantoin, 3-allyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2010-16-4 | |
Record name | 3-(2-Propen-1-yl)-2-thioxo-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2010-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydantoin, 3-allyl-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydantoin, 3-allyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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